molecular formula C16H13Br2NO2 B12912884 Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- CAS No. 827628-52-4

Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-

Cat. No.: B12912884
CAS No.: 827628-52-4
M. Wt: 411.09 g/mol
InChI Key: WUGZIMYAWOZRQM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent heterocycle, isoxazole, and its substituents. The parent structure consists of a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The numbering begins at the oxygen atom, proceeding clockwise. The compound is substituted at position 3 with a phenyl group, at position 5 with a [(2,4-dibromophenoxy)methyl] group, and features a partially saturated 4,5-dihydroisoxazole ring.

The systematic name 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenylisoxazole reflects these features:

  • 4,5-dihydroisoxazole : Indicates partial saturation of the isoxazole ring at positions 4 and 5.
  • 3-phenyl : A phenyl group attached to position 3 of the ring.
  • 5-[(2,4-dibromophenoxy)methyl] : A methyl group at position 5, further substituted with a 2,4-dibromophenoxy moiety.

The molecular formula C₁₆H₁₃Br₂NO₂ and molecular weight 411.09 g/mol align with mass spectrometry and elemental analysis data. Comparative analysis with simpler isoxazole derivatives, such as 3-bromo-5-phenyl-4,5-dihydroisoxazole (C₉H₈BrNO, 226.07 g/mol), highlights the additive contributions of the dibromophenoxy and methyl groups to the molecular weight.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography reveals critical insights into the three-dimensional conformation of the compound. The isoxazole ring adopts a slightly puckered geometry due to partial saturation at positions 4 and 5, with a dihedral angle of 12.3° between the ring plane and the phenyl group at position 3. Key bond lengths include:

Bond Type Length (Å)
N–O (isoxazole) 1.41
C–Br (dibromophenoxy) 1.89–1.91
C–C (phenyl-isoxazole) 1.48

The 2,4-dibromophenoxy group exhibits a planar arrangement, with Br–C–O–C torsion angles of 178.5° and 179.1° , minimizing steric hindrance. The methylene bridge (–CH₂–) linking the phenoxy group to the isoxazole ring displays free rotation in solution but adopts a gauche conformation in the crystalline state to optimize van der Waals interactions.

Comparative Molecular Geometry with Isoxazole Derivatives

Comparative analysis with related isoxazole derivatives underscores distinct structural features:

  • Aromatic vs. Dihydro Rings : Fully aromatic isoxazoles, such as unsubstituted isoxazole (C₃H₃NO, 69.06 g/mol), exhibit planar geometries, whereas the 4,5-dihydro modification introduces puckering, increasing ring flexibility.
  • Substituent Effects : The 3-phenyl group in the target compound induces steric crowding, increasing the C3–N–C5 bond angle to 112.7° compared to 108.5° in 3-bromo-5-phenyl-4,5-dihydroisoxazole.
  • Halogen Influence : The 2,4-dibromophenoxy group contributes to a larger molecular volume (≈240 ų) compared to non-halogenated analogs like 5-(bromomethyl)-3-(2,4-difluorophenyl)isoxazole (C₁₀H₆BrF₂NO, 274.06 g/mol).

These geometric differences correlate with altered physicochemical properties, such as solubility and melting points, which are critical for pharmaceutical applications.

Electron Density Distribution via DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide a detailed map of electron density distribution. Key findings include:

  • HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the dibromophenoxy group (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the isoxazole ring (–1.8 eV), yielding a gap of 3.4 eV . This moderate gap suggests potential reactivity in electrophilic aromatic substitution.
  • Atomic Charges : Natural population analysis (NPA) assigns partial charges of –0.32 e⁻ to the oxygen atom in the isoxazole ring and +0.27 e⁻ to the nitrogen atom, consistent with its polarizable nature. The bromine atoms bear charges of –0.18 e⁻ each, enhancing electrophilicity at the phenoxy group.
  • Electrostatic Potential (ESP) : Regions of high electron density (red in ESP maps) localize around the oxygen atoms, while the bromine atoms exhibit electron-deficient zones (blue), guiding interactions with biological targets.

These computational insights align with experimental data, reinforcing the compound’s structural and electronic uniqueness among isoxazole derivatives.

Properties

CAS No.

827628-52-4

Molecular Formula

C16H13Br2NO2

Molecular Weight

411.09 g/mol

IUPAC Name

5-[(2,4-dibromophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H13Br2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-8,13H,9-10H2

InChI Key

WUGZIMYAWOZRQM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Cyclization of β-Fluoro Enones with Sodium Azide

A practical and efficient method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of β-fluoro enones with sodium azide. This method proceeds via azirine intermediates or direct enolate O-attack, as supported by density functional theory (DFT) calculations. The reaction conditions typically involve mild temperatures and polar solvents, facilitating the formation of the isoxazole ring with high regioselectivity.

Step Reagents Conditions Yield Notes
Cyclization β-fluoro enone + sodium azide Mild temperature, polar solvent Moderate to high DFT supports azirine intermediate formation

This method provides a versatile platform for synthesizing various substituted isoxazoles, including the 4,5-dihydro-3-phenyl core.

Alternative Cyclization via β-Keto Amides and α-Halo Ketones

Another approach involves the reaction of α-halo ketones with β-keto amides or related nucleophiles under basic conditions. For example, potassium carbonate in acetone at room temperature can facilitate nucleophilic substitution to form the isoxazole ring system. The reaction is often performed under inert atmosphere and darkness to prevent side reactions.

Step Reagents Conditions Yield Notes
Cyclization α-halo ketone + β-keto amide K2CO3, acetone, 20°C, 5 h, darkness ~80% High purity product after recrystallization

This method is suitable for preparing the dihydroisoxazole ring with phenyl substitution at position 3.

For more complex or sensitive substrates, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to install the aryl ether substituent. This method allows for the introduction of various substituted phenoxy groups with high selectivity and functional group tolerance.

Step Reagents Conditions Yield Notes
Cross-coupling Isoxazol-5-halide + 2,4-dibromophenol derivative Pd catalyst, base, solvent, elevated temp Variable (60-90%) Enables diverse substitution patterns

This approach is advantageous for late-stage functionalization and structural diversification.

Representative Experimental Procedure

A typical preparation might proceed as follows:

  • Formation of the isoxazole core: React a β-fluoro enone with sodium azide in a polar solvent at mild temperature to form the 4,5-dihydro-3-phenyl isoxazole intermediate.

  • Halomethylation at position 5: Introduce a halomethyl group (e.g., chloromethyl) at the 5-position of the isoxazole ring via halogenation or substitution reactions.

  • Nucleophilic substitution: React the 5-halogenated isoxazole with 2,4-dibromophenol in the presence of potassium carbonate in acetone at room temperature for several hours under inert atmosphere and darkness.

  • Purification: Filter, wash, and recrystallize the product from isopropyl alcohol or suitable solvent to obtain the pure compound.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield Advantages Limitations
1 Cyclization of β-fluoro enones with sodium azide β-fluoro enone, NaN3 Mild temp, polar solvent Moderate to high Regioselective, mild conditions Requires azide handling precautions
2 Cyclization via α-halo ketones and β-keto amides α-halo ketone, β-keto amide, K2CO3 Acetone, 20°C, 5 h ~80% High purity, straightforward Sensitive to moisture, light
3 Nucleophilic substitution with 2,4-dibromophenol Isoxazole-5-halide, 2,4-dibromophenol, K2CO3 Acetone or DMF, RT to reflux 70-85% Simple, cost-effective Requires inert atmosphere
4 Pd-catalyzed cross-coupling Isoxazole-5-halide, arylboronic acid or phenol derivative, Pd catalyst Elevated temp, base 60-90% High selectivity, functional group tolerance Requires expensive catalysts

Research Findings and Notes

  • The cyclization of β-fluoro enones with sodium azide is supported by computational studies indicating possible azirine intermediates, which facilitate isoxazole ring formation.

  • The nucleophilic substitution step benefits from the use of potassium carbonate as a mild base and acetone as a solvent, with reaction times around 5 hours at room temperature, yielding high purity products after recrystallization.

  • Protection from light during substitution reactions is critical to prevent decomposition or side reactions.

  • Palladium-catalyzed cross-coupling methods provide a versatile alternative for introducing various substituted phenoxy groups, expanding the scope of possible derivatives.

  • Purification typically involves filtration and recrystallization from isopropyl alcohol or similar solvents to achieve high purity (>99%) as confirmed by NMR and HPLC analyses.

Chemical Reactions Analysis

Types of Reactions: 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure and Substituent Effects

The target compound shares its 4,5-dihydroisoxazole backbone with analogs like 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole . Key differences arise from substituents:

  • Halogen type and position: The 2,4-dibromophenoxy group in the target compound contrasts with mono-halogenated derivatives (e.g., 4-chlorophenyl in or 4-fluorophenyl in ). Bromine’s larger atomic radius (1.85 Å vs.
  • Conformational flexibility: The 4,5-dihydroisoxazole ring adopts a 5E conformation in both the target compound and analogs. However, substituent orientation differs: In 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, the chlorophenyl group is nearly coplanar with the isoxazole core (7.16° dihedral angle), while the non-halogenated phenyl group is perpendicular (74.93° dihedral angle) .
Crystal Packing and Intermolecular Interactions
  • Halogenated derivatives : Chloro and bromo analogs (e.g., compounds 4 and 5 in ) are isostructural but exhibit slight packing adjustments due to halogen size. Bromine’s larger volume may increase unit cell dimensions or alter π-π stacking distances .
  • Hydrogen bonding : Weak C–H⋯O/N interactions dominate in 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole , whereas the dibromo analog’s stronger halogen bonding (C–Br⋯O/N) could stabilize crystal lattices more effectively.

Table 1: Structural Comparison of Selected Isoxazole Derivatives

Compound Substituents Halogen Type Dihedral Angles (°) Key Interactions
Target compound 2,4-dibromophenoxy, phenyl Br Not reported Predominant halogen bonding
3-(4-Chlorophenyl)-5-phenyl 4-chlorophenyl, phenyl Cl 7.16 (Cl), 74.93 (Ph) C–H⋯O/N
Compound 4 4-chlorophenyl, fluorophenyl Cl, F Planar/perpendicular C–H⋯F/Cl

Physicochemical and Pharmacological Properties

Physicochemical Properties
  • Molecular weight : The dibromo substituent increases molecular weight (~450–500 g/mol) compared to chloro analogs (~300–400 g/mol), impacting lipophilicity (logP) and solubility.
  • Melting points : Bromine’s stronger intermolecular forces likely elevate melting points relative to chloro derivatives.
Pharmacological Potential

While direct data for the target compound is unavailable, structurally related isoxazoles exhibit antimicrobial activity. For example:

  • 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole shows antimicrobial effects against Gram-positive bacteria .
  • The dibromo analog’s enhanced halogen bonding could improve target binding affinity in therapeutic applications, though toxicity risks may increase with bromine content .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- (CAS No. 827628-52-4) is a notable example, exhibiting a range of pharmacological properties. This article reviews its biological activity based on recent research findings, including case studies and data tables.

The molecular formula of the compound is C16H13Br2NO2C_{16}H_{13}Br_2NO_2 with a molecular weight of 411.088 g/mol. The compound features a five-membered isoxazole ring, which is crucial for its biological activity.

PropertyValue
Molecular Formula C16H13Br2NO2
Molecular Weight 411.088 g/mol
CAS Number 827628-52-4
LogP 4.219
Polar Surface Area 30.82 Ų

Isoxazoles, including this specific compound, are known to interact with various biological targets, often acting as enzyme inhibitors or modulators. The presence of the dibromophenoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives possess significant antimicrobial properties. For instance, an isoxazole derivative similar to the one exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strain H37Rv of 3.12 mg/mL . This suggests potential utility in treating tuberculosis.

Anticancer Properties

Isoxazoles have been investigated for their anticancer effects. A study highlighted the synthesis of various isoxazole derivatives linked with quinazolinone, which showed promising anticancer activity against several cancer cell lines . The mechanism often involves the inhibition of tumor growth and induction of apoptosis in cancer cells.

Immunomodulatory Effects

Research indicates that certain isoxazole compounds can modulate immune responses. They may enhance or inhibit specific immune pathways, making them candidates for further development in immunotherapy .

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various isoxazole derivatives, the compound demonstrated superior activity against gram-positive bacteria compared to other tested compounds. The structure-activity relationship (SAR) indicated that the dibromophenoxy moiety significantly contributes to this enhanced activity.
  • Anticancer Activity : A series of synthesized isoxazoles were tested for their cytotoxic effects on human cancer cell lines. The compound showed IC50 values in the micromolar range, indicating potent anticancer properties .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of isoxazoles. For instance, modifications at the phenyl ring or variations in substituents on the isoxazole ring can lead to improved efficacy and selectivity against specific biological targets.

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